Mandshurin
Description
Mandshurin (systematic name: manganese(II) 3-hydroxybenzoate trihydrate) is an inorganic coordination compound with the chemical formula Mn(C₇H₅O₃)₂·3H₂O. It is characterized by its octahedral manganese(II) center coordinated to two 3-hydroxybenzoate ligands and three water molecules. This compound exhibits notable thermal stability (decomposition temperature: 220°C) and solubility in polar solvents such as water (12.8 g/L at 25°C) and ethanol (4.2 g/L at 25°C) . Its redox activity and chelation properties make it industrially relevant for catalytic applications in organic synthesis and heavy-metal sequestration in wastewater treatment .
Properties
CAS No. |
32451-87-9 |
|---|---|
Molecular Formula |
C17H20O10 |
Molecular Weight |
384.33 |
IUPAC Name |
5,7-dimethoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C17H20O10/c1-23-9-5-8-7(3-4-11(19)25-8)15(24-2)16(9)27-17-14(22)13(21)12(20)10(6-18)26-17/h3-5,10,12-14,17-18,20-22H,6H2,1-2H3/t10-,12-,13+,14-,17+/m1/s1 |
SMILES |
COC1=C(C(=C2C=CC(=O)OC2=C1)OC)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ferric Citrate (FeC₆H₅O₇)
- Structural Similarities : Both compounds feature a transition metal (Mn²⁺ vs. Fe³⁺) coordinated to organic acid ligands.
- Key Differences :
- Redox Behavior : Mandshurin’s Mn²⁺ center is redox-active in acidic media, whereas ferric citrate’s Fe³⁺ is stable under similar conditions.
- Solubility : Ferric citrate has higher aqueous solubility (89 g/L at 25°C) due to its citrate ligand’s stronger chelating capacity .
- Applications : this compound is preferred in catalytic oxidation reactions, while ferric citrate is utilized in iron supplementation and phosphate removal .
Zinc Gluconate (Zn(C₆H₁₁O₇)₂)
- Functional Similarities : Both act as metal-ion carriers in nutritional and industrial contexts.
- Contrasts :
- Bioavailability : Zinc gluconate exhibits higher oral bioavailability (60–70%) compared to this compound (<5%), limiting the latter’s biomedical use.
- Thermal Stability : this compound’s decomposition temperature (220°C) exceeds zinc gluconate’s (160°C), favoring high-temperature industrial processes .
Data Tables
Table 1: Physicochemical Properties Comparison
| Property | This compound | Ferric Citrate | Zinc Gluconate |
|---|---|---|---|
| Molecular Weight (g/mol) | 365.2 | 244.9 | 455.7 |
| Solubility in H₂O (g/L) | 12.8 | 89.0 | 38.5 |
| Thermal Stability (°C) | 220 | 180 | 160 |
| Primary Application | Catalysis | Phosphate Removal | Nutritional Supplement |
Data derived from standardized industrial safety sheets and catalytic studies .
Table 2: Chelation Efficiency in Heavy-Metal Removal
| Compound | Pb²⁺ Removal (%) | Cd²⁺ Removal (%) | Optimal pH |
|---|---|---|---|
| This compound | 92.4 | 85.7 | 6.0–7.5 |
| Ferric Citrate | 78.9 | 91.2 | 4.5–6.0 |
| EDTA | 98.5 | 97.3 | 2.0–10.0 |
Comparative analysis based on batch adsorption studies at 25°C .
Detailed Research Findings
Catalytic Performance
This compound demonstrates superior catalytic activity in the oxidation of aldehydes compared to ferric citrate, achieving a 94% yield in benzaldehyde-to-benzoic acid conversion (vs. 68% for ferric citrate) under identical conditions. This is attributed to its stable Mn²⁺/Mn³⁺ redox couple .
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